molecular formula C50H84Fe3N2P2 B12509637 cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron

cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron

Cat. No.: B12509637
M. Wt: 942.7 g/mol
InChI Key: FUZLGRJZKRPXHN-UHFFFAOYSA-N
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Description

Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is a complex organometallic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron typically involves multiple steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phosphanyl group: This step involves the reaction of cyclopentane derivatives with phosphine reagents under controlled conditions.

    Coordination with iron: The final step involves the coordination of the synthesized ligand with an iron source, such as iron chloride, under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron can undergo various types of reactions:

    Oxidation: The iron center can be oxidized, leading to changes in the compound’s reactivity and properties.

    Reduction: Reduction reactions can alter the oxidation state of the iron center.

    Substitution: The phosphanyl group can participate in substitution reactions, where ligands are exchanged.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iron(III) complexes, while reduction may yield iron(I) or iron(0) species.

Scientific Research Applications

Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron has several applications in scientific research:

    Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Its potential as a bioinorganic model compound for studying iron-containing enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.

    Industry: Used in the development of new materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism of action of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron involves its ability to coordinate with various substrates through its iron center. This coordination can activate substrates for further chemical reactions. The phosphanyl group can also participate in electron transfer processes, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclopentyl(phenyl)phosphine: A phosphine derivative with similar structural features.

    Iron(II) chloride: A common iron source used in coordination chemistry.

Uniqueness

Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is unique due to its combination of a cyclopentane ring, a phosphanyl group, and an iron center

Properties

Molecular Formula

C50H84Fe3N2P2

Molecular Weight

942.7 g/mol

IUPAC Name

cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron

InChI

InChI=1S/2C20H32NP.2C5H10.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-6,10-11,16,18-20H,7-9,12-15H2,1-3H3;2*1-5H2;;;

InChI Key

FUZLGRJZKRPXHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.C1CCCC1.C1CCCC1.[Fe].[Fe].[Fe]

Origin of Product

United States

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